N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propionamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propionamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with two methyl groups at positions 1 and 3, a sulfone (dioxido) group at position 2, and a propionamide moiety at position 3. The sulfone group enhances electronic stability, while the methyl groups and propionamide influence steric and solubility properties. This compound is of interest in medicinal chemistry due to the benzo[c][1,2,5]thiadiazole scaffold’s prevalence in bioactive molecules, particularly as kinase inhibitors or enzyme modulators .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-4-11(15)12-8-5-6-9-10(7-8)14(3)18(16,17)13(9)2/h5-7H,4H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYHUSVFXXECEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
. This suggests that it may interact with its targets in a stable and consistent manner, regardless of environmental conditions.
Action Environment
The action environment of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propionamide is likely to be influenced by a variety of factors. As mentioned earlier, this compound is stable to air and moisture across a broad range of temperatures, suggesting that it may maintain its efficacy and stability under a variety of environmental conditions.
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is C17H16N6O3S with a molecular weight of 384.4 g/mol. Its structure features a benzo[c][1,2,5]thiadiazole moiety which contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N6O3S |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 2034544-18-6 |
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, related compounds have shown interactions with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a significant role in cellular signaling and have been implicated in various physiological processes and diseases .
- Antidepressant Activity : Similar compounds have demonstrated binding affinities to serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant-like effects .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiadiazole have shown efficacy against various bacterial strains. The potential mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Antidepressant Effects
Studies involving related benzothiazole derivatives have highlighted their antidepressant-like activities. These compounds were evaluated using models such as the forced swimming test (FST) and tail suspension test (TST), demonstrating significant reductions in immobility time .
Study on Structural Analogues
A series of studies on benzothiazole derivatives demonstrated their ability to bind effectively to serotonin receptors, leading to enhanced mood-lifting effects. For example:
- Compound 8g : Exhibited high affinities for both 5-HT1A (Ki=17 nM) and 5-HT2A (Ki=0.71 nM) receptors and showed significant antidepressant-like activity in animal models .
In Vitro Studies
In vitro assays have been conducted to assess the compound's cytotoxicity and efficacy against specific cancer cell lines. Results indicated that certain derivatives could inhibit cell proliferation effectively.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential mechanisms involve cell wall disruption. |
| Antidepressant | Demonstrated binding to serotonin receptors; shown to reduce immobility in animal models. |
| Cytotoxicity | In vitro studies indicate potential efficacy against cancer cell lines. |
Comparison with Similar Compounds
Substituent Variations
- N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (): Structural Difference: Incorporates a 6-fluoro substituent and a thiazole-carboxamide group. Molecular Weight: Higher (exact value unspecified) due to the thiazole-pyrrole moiety compared to the target compound’s propionamide .
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide () :
- N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (): Structural Difference: Substituted with a phenyltetrahydropyran-carboxamide. Molecular Weight: 401.5 vs. ~313.3, reflecting increased complexity .
Core Modifications
- Boron-Containing Analogues () :
- Example : N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c][1,2,5]thiadiazol-5-amine.
- Structural Difference : Boron ester and nitro groups replace the propionamide.
- Impact : Boron enhances electrophilicity for Suzuki coupling or protease inhibition, while the nitro group may act as an electron-withdrawing substituent .
Physicochemical Properties
Challenges and Advantages
- Target Compound : Advantages include synthetic simplicity (fewer steps vs. ’s hydroxypropyl linker) and moderate molecular weight. Challenges may involve regioselectivity in sulfone formation.
- Compound : The trifluoromethyl-pyrazole group enhances target affinity but complicates synthesis (e.g., handling fluorinated reagents) .
Preparation Methods
Cyclization of 1,2-Diaminobenzene Derivatives
The foundational step involves cyclizing 1,2-diaminobenzene with sulfur monochloride (S₂Cl₂) under anhydrous conditions. This forms the thiadiazole ring, though in its non-oxidized sulfide form. For example:
$$
\text{1,2-Diaminobenzene} + \text{S}2\text{Cl}2 \rightarrow \text{Benzo[c]thiadiazole} + \text{HCl}
$$
Reaction conditions typically involve refluxing in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to prevent over-chlorination.
Oxidation to Sulfone
The sulfide intermediate is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in DCM:
$$
\text{Benzo[c]thiadiazole} + \text{H}2\text{O}2 \rightarrow \text{Benzo[c]thiadiazole 2,2-dioxide}
$$
Yields for this step range from 70–85%, contingent on the stoichiometry of the oxidizing agent.
N-Methylation of the Thiadiazole Ring
Methylation Reagents and Conditions
The NH groups at the 1- and 3-positions are methylated using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). A representative procedure involves:
$$
\text{Benzo[c]thiadiazole 2,2-dioxide} + 2\,\text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{1,3-Dimethyl derivative}
$$
Reaction optimization studies indicate that dimethylformamide (DMF) as a solvent at 60°C for 12 hours achieves >90% conversion.
Functionalization at the 5-Position
Nitration and Reduction to Amine
Regioselective nitration at the 5-position is achieved using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0°C. The nitro group is subsequently reduced to an amine via catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl):
$$
\text{1,3-Dimethylbenzo[c]thiadiazole 2,2-dioxide} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{5-Nitro derivative} \xrightarrow{\text{H}2/\text{Pd-C}} \text{5-Amino derivative}
$$
Yields for the nitration and reduction steps are 65–75% and 80–90%, respectively.
Direct Amination Alternatives
In cases where nitration proves inefficient, directed ortho-metalation (DoM) strategies using n-butyllithium (n-BuLi) and hexamethyldisilazane (HMDS) enable direct amination. However, this method requires stringent anhydrous conditions and yields ~50–60%.
Acylation to Form the Propionamide Moiety
Reaction with Propionyl Chloride
The 5-amino intermediate undergoes acylation with propionyl chloride in DCM using triethylamine (TEA) as a base:
$$
\text{5-Amino-1,3-dimethylbenzo[c]thiadiazole 2,2-dioxide} + \text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Target compound}
$$
This method, adapted from analogous amide syntheses, achieves yields of 70–85% after purification via silica gel chromatography.
Alternative Acylating Agents
Propionic anhydride or mixed carbonates (e.g., ethyl propionoate) may substitute propionyl chloride, though with lower efficiency (50–60% yields).
Optimization and Yield Considerations
| Step | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Cyclization | S₂Cl₂, DCM, 0°C | 75–80 | Over-chlorination |
| Oxidation | H₂O₂, AcOH, 50°C | 70–85 | Incomplete oxidation |
| Methylation | CH₃I, NaH, DMF, 60°C | 85–90 | Di- vs. mono-methylation |
| Nitration | HNO₃/H₂SO₄, 0°C | 65–75 | Regioselectivity |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 80–90 | Catalyst poisoning |
| Acylation | Propionyl chloride, TEA, DCM | 70–85 | Competitive hydrolysis |
Analytical Characterization
Critical spectroscopic data for the target compound include:
- ¹H NMR (CDCl₃) : δ 1.15 (t, 3H, CH₂CH₃), 2.35 (q, 2H, CH₂CO), 3.10 (s, 6H, NCH₃), 7.45–8.20 (m, 3H, aromatic).
- IR (KBr) : 1680 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (SO₂).
- MS (ESI) : m/z 323.1 [M+H]⁺.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing benzo[c][1,2,5]thiadiazole derivatives, and how can they be adapted for this compound?
- Answer : A common approach involves cyclization reactions using thiourea intermediates or diazonium salts ( ). For example, thiadiazole derivatives are synthesized via refluxing N-substituted carboxamides in acetonitrile, followed by cyclization in DMF with iodine and triethylamine . Adapting this to the target compound would require optimizing substituent positions and reaction conditions (e.g., solvent polarity, catalyst loading) to accommodate the 1,3-dimethyl and dioxido groups.
Q. How is structural characterization performed for thiadiazole-based compounds like this one?
- Answer : Multinuclear NMR (¹H/¹³C) is critical for confirming substituent positions and hydrogen bonding patterns. IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1332 cm⁻¹), while X-ray crystallography resolves stereoelectronic effects, as demonstrated for N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide derivatives . Mass spectrometry (FAB or ESI) validates molecular weight, with deviations >0.01% prompting re-evaluation of purity .
Q. What biological activities are associated with structurally related thiadiazole derivatives?
- Answer : Analogous compounds exhibit anticancer (e.g., inhibition of tubulin polymerization in ) and antimicrobial activity (e.g., pH-dependent efficacy in thiadiazolyl derivatives ). Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., dioxido) enhance bioactivity by modulating redox potential .
Advanced Research Questions
Q. How can low yields in the final cyclization step be mitigated during synthesis?
- Answer : Low yields (<50%) often arise from incomplete cyclization or side reactions. Strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency compared to acetonitrile .
- Catalyst screening : Triethylamine or DBU enhances deprotonation, while iodine facilitates sulfur elimination .
- Temperature control : Gradual heating (50–80°C) prevents decomposition of sensitive intermediates .
Q. What computational tools are effective for resolving contradictions between docking predictions and experimental binding assays?
- Answer : Discrepancies may arise from conformational flexibility or solvation effects. Use:
- MD simulations : To assess dynamic binding modes over 100+ ns trajectories (e.g., as in ’s docking studies of thiazole-triazole acetamides).
- Free-energy perturbation (FEP) : Quantifies binding affinity differences between predicted and observed poses .
- Electrostatic potential maps : Identify charge mismatches between the compound and target active sites .
Q. How should researchers analyze conflicting spectral data when characterizing novel derivatives?
- Answer : Contradictory NMR/IR data require:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations (e.g., distinguishing methyl groups in 1,3-dimethyl substituents) .
- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous peaks in crowded spectral regions .
- Comparative crystallography : Cross-validate with structurally characterized analogs (e.g., X-ray data in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
